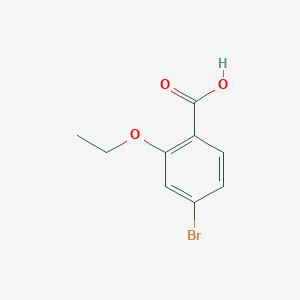

4-Bromo-2-ethoxybenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-ethoxybenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis processes. For instance, methyl 4-bromo-2-methoxybenzoate, a closely related compound, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, achieving an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).

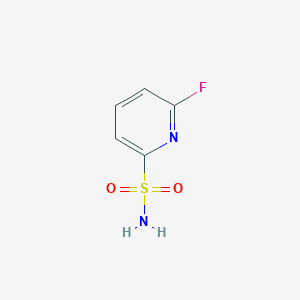

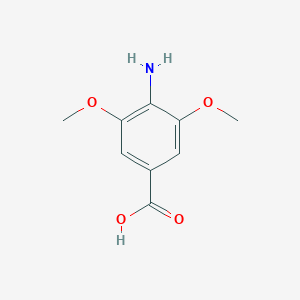

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives, such as 4-bromo-3,5-di(methoxy)benzoic acid, has been studied extensively. These compounds crystallize in specific space groups and feature interactions like Br ... Br type II halogen bonds, as well as Br ... π and weak H-bonding interactions, which are crucial for their structural integrity (Pablo A. Raffo et al., 2016).

Chemical Reactions and Properties

Bromobenzoic acids, including those structurally similar to 4-Bromo-2-ethoxybenzoic acid, participate in nucleophilic substitution reactions and can be utilized as building blocks for constructing various heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential biological and pharmacological applications (S. Mataka et al., 1992).

Physical Properties Analysis

The physical properties of brominated benzoic acids and their derivatives, such as crystal structure and thermal behavior, are influenced by substituents and intermolecular interactions. Studies on these compounds highlight the importance of molecular recognition and the formation of supramolecular assemblies (S. Varughese, V. Pedireddi, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the utility of 4-Bromo-2-ethoxybenzoic acid and its related compounds. For example, the oxidative coupling of benzoic acids with alkynes in the presence of a rhodium/copper catalyst system under air has been demonstrated to afford various isocoumarin derivatives, showcasing the versatility of these compounds in synthetic chemistry (M. Shimizu et al., 2009).

Applications De Recherche Scientifique

-

Synthesis of Biaryl Intermediates

- Field : Organic Chemistry

- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 4-Bromo-2-ethoxybenzoic acid, is used in the synthesis of biaryl intermediates .

- Method : This is typically achieved through palladium-mediated coupling with various aryl boronic acids .

- Results : The specific outcomes would depend on the exact reaction conditions and the aryl boronic acids used. The product would be a biaryl compound, which could have various applications in organic synthesis .

-

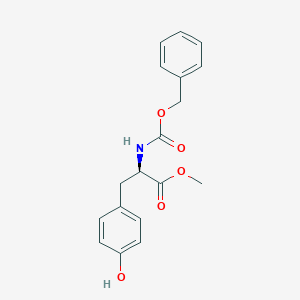

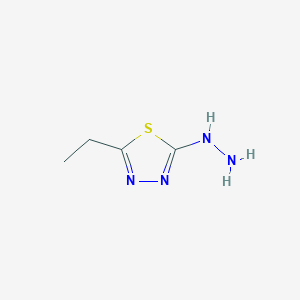

Antifungal Agents

- Field : Medicinal Chemistry

- Application : A study used derivatives of 4-hydroxybenzoic acid, a compound structurally similar to 4-Bromo-2-ethoxybenzoic acid, to create potent growth inhibition agents against laccase-producing phytopathogenic fungi .

- Method : The researchers synthesized thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin and tested them against phytopathogenic fungi .

- Results : The highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

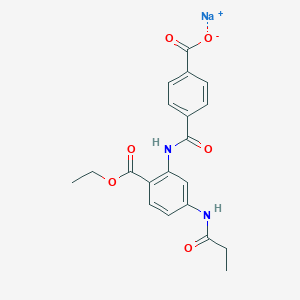

- Fine Chemical Intermediate

- Field : Organic Chemistry

- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 4-Bromo-2-ethoxybenzoic acid, is commonly used as a fine chemical intermediate .

- Method : It can be used to synthesize enzalutamide by a series of reactions including amidation, amine alkylation, methylation, and cyclization, starting from 4-Bromo-2-fluorobenzoic acid and 4-amino-2-trifluoromethylbenzonitrile .

- Results : The specific outcomes would depend on the exact reaction conditions and the starting materials used. The product would be enzalutamide, a medication used in the treatment of prostate cancer .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : 4-Bromo-2-ethoxybenzoic acid is often used as an intermediate in the synthesis of various pharmaceutical compounds .

- Method : The specific methods of application would depend on the exact pharmaceutical compound being synthesized .

- Results : The specific outcomes would depend on the exact reaction conditions and the pharmaceutical compound being synthesized .

-

Material Science

- Field : Material Science

- Application : 4-Bromo-2-ethoxybenzoic acid could potentially be used in the synthesis of new materials, given its unique chemical structure .

- Method : The specific methods of application would depend on the exact material being synthesized .

- Results : The specific outcomes would depend on the exact reaction conditions and the material being synthesized .

Propriétés

IUPAC Name |

4-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVOYJBTTPWDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629865 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxybenzoic acid | |

CAS RN |

89407-43-2 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

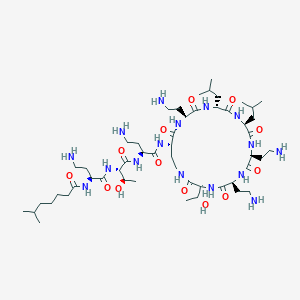

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)

![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)